molecular formula C18H24N6 B12236768 4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12236768
M. Wt: 324.4 g/mol
InChI Key: KNGWRTOCRAIQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperazine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate nitriles with guanidine under basic conditions.

    Substitution with Piperazine and Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution reactions with 5-methylpyridin-2-yl-piperazine and pyrrolidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce deoxygenated derivatives.

Scientific Research Applications

4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: A similar compound with a bromine substituent on the pyrimidine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a pyrimidine core and piperazine substitution.

    1-(2-Pyrimidyl)piperazine: A simpler analog with a pyrimidine ring substituted with piperazine.

Uniqueness

4-[4-(5-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and pyrrolidine groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(5-methylpyridin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H24N6/c1-15-4-5-16(19-13-15)23-8-10-24(11-9-23)18-12-17(20-14-21-18)22-6-2-3-7-22/h4-5,12-14H,2-3,6-11H2,1H3

InChI Key

KNGWRTOCRAIQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.